molecular formula C16H25N3O3S B2945377 N,N-diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide CAS No. 510734-58-4

N,N-diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide

Cat. No.: B2945377
CAS No.: 510734-58-4
M. Wt: 339.45
InChI Key: DSRVKBWMCFFMLQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide is a chemical compound with the molecular formula C15H25N3O4S2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide typically involves multiple steps, starting with the reaction of p-toluenesulfonyl chloride with diethyl piperazine to form the intermediate p-toluenesulfonyl diethyl piperazine. This intermediate is then reacted with an appropriate carboxamide derivative under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide may be used to study enzyme inhibition or receptor binding. Its structural features allow it to interact with various biological targets.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may offer advantages in various industrial processes.

Mechanism of Action

The mechanism by which N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, while the piperazine ring can interact with biological receptors. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide: is structurally similar to other piperazine derivatives, such as N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine and N,N-Diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxylic acid.

Uniqueness: What sets this compound apart from its similar compounds is its carboxamide group, which provides additional functionality and reactivity. This group can participate in various chemical reactions, making the compound more versatile in synthetic applications.

Properties

IUPAC Name

N,N-diethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-4-17(5-2)16(20)18-10-12-19(13-11-18)23(21,22)15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRVKBWMCFFMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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